

# An In-depth Technical Guide to 2-Iodobenzophenone: Chemical Properties, Structure, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodobenzophenone**

Cat. No.: **B1349951**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for **2-Iodobenzophenone**. The information is intended to support research and development activities where this compound may be a key starting material, intermediate, or structural motif. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

## Chemical Properties and Structure

**2-Iodobenzophenone**, systematically named (2-iodophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to an iodinated phenyl ring at the ortho position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Iodobenzophenone** is presented in Table 1. The compound is expected to be a solid or semi-solid at room temperature with a high boiling point, consistent with its molecular weight and aromatic nature.

Property	Value	Source
CAS Number	25187-00-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> IO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	308.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	390.3 °C at 760 mmHg	<a href="#">[7]</a>
Density	1.624 g/cm <sup>3</sup>	<a href="#">[7]</a>
Refractive Index	1.647	<a href="#">[7]</a>
Physical Form	Solid or Semi-solid	
LogP	3.522	<a href="#">[1]</a> <a href="#">[2]</a>
Vapor Pressure	2.67E-06 mmHg at 25°C	<a href="#">[7]</a>
Flash Point	189.9 °C	<a href="#">[7]</a>

Table 1: Physical and Chemical Properties of **2-Iodobenzophenone**

## Structural Information

The structure of **2-Iodobenzophenone** features two phenyl rings connected by a carbonyl group. The presence of the bulky iodine atom at the 2-position of one of the phenyl rings induces steric hindrance, which can influence the conformation of the molecule, affecting the dihedral angle between the two aromatic rings.

Identifier	String
IUPAC Name	(2-iodophenyl)(phenyl)methanone
SMILES	C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
InChI	InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
InChIKey	MEIFVWINIHKENC-UHFFFAOYSA-N

**Table 2: Structural Identifiers for 2-Iodobenzophenone**

While experimentally determined crystal structure data for **2-Iodobenzophenone** is not readily available, analysis of structurally related compounds, such as N-(2-iodophenyl)benzenesulfonamide, reveals that the benzene rings are tilted relative to each other.<sup>[8]</sup> This twist is a common feature in ortho-substituted diaryl ketones and methanes.

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Iodobenzophenone** is limited in the public domain. However, based on the known effects of substituents on aromatic systems, we can predict the key features of its NMR, IR, and Mass spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of both the iodine atom and the benzoyl group. The protons ortho to the iodine and the carbonyl group will likely be the most deshielded.

<sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (expected in the  $\delta$  190-200 ppm region) and the aromatic carbons. The carbon bearing the iodine atom will show a characteristic shift, typically to a lower field ( $\delta$  90-100 ppm) due to the heavy atom effect. The chemical shifts of the other aromatic carbons will be influenced by the positions of the iodine and carbonyl substituents. For comparison, the carbonyl carbon in (3-chlorophenyl)(phenyl)methanone appears at  $\delta$  195.3 ppm.<sup>[9]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodobenzophenone** is expected to exhibit characteristic absorption bands for the functional groups present.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C=O (carbonyl) stretch	1650-1670
C-I (iodo) stretch	500-600
Aromatic C-H stretch	3000-3100
Aromatic C=C stretch	1450-1600

Table 3: Predicted Infrared Absorption Peaks for **2-Iodobenzophenone**

The carbonyl stretching frequency will be a strong, sharp peak and is a key diagnostic feature for this class of compounds.

## Mass Spectrometry (MS)

The mass spectrum of **2-Iodobenzophenone** will show a prominent molecular ion peak ( $M^+$ ) at m/z 308. Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group. Common fragments would include the benzoyl cation ( $[C_6H_5CO]^+$ ) at m/z 105 and the iodobenzoyl cation ( $[IC_6H_4CO]^+$ ) at m/z 231. Loss of the iodine atom could also be observed. Predicted collision cross-section data for various adducts are available.[\[6\]](#)

## Synthesis of **2-Iodobenzophenone**

The primary synthetic route to **2-Iodobenzophenone** is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ( $AlCl_3$ ).

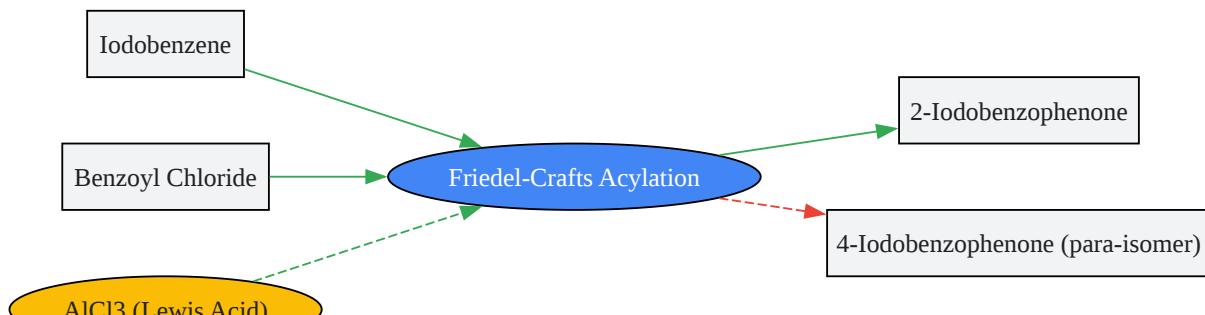
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Figure 1: Synthetic pathway for **2-Iodobenzophenone** via Friedel-Crafts acylation.

## Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for yield and purity of the ortho-isomer.

### Materials:

- Iodobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Dilute hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
- **Addition of Reactants:** Cool the suspension in an ice bath. To the dropping funnel, add a solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane.
- **Reaction:** Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.<sup>[7]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.<sup>[7]</sup>
- **Purification:** The crude product, a mixture of ortho- and para-isomers, can be purified by fractional crystallization or column chromatography on silica gel.

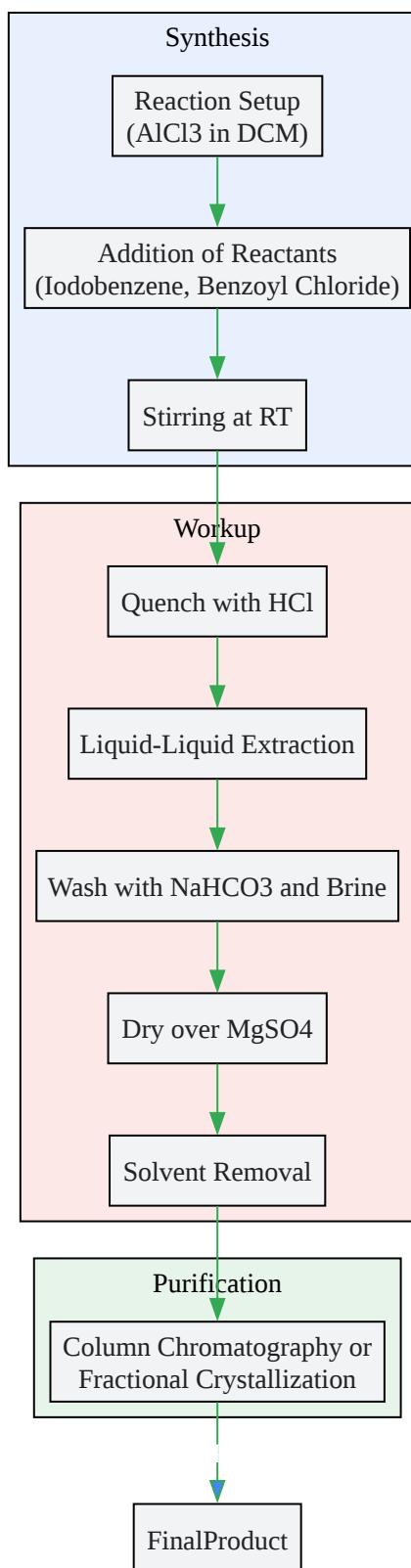
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Figure 2: Experimental workflow for the synthesis and purification of **2-Iodobenzophenone**.

## Reactivity and Potential Applications

The presence of the iodine atom on the aromatic ring makes **2-Iodobenzophenone** a versatile substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the ortho position, enabling the synthesis of complex molecular architectures.

The benzophenone core is a known pharmacophore present in numerous biologically active compounds. Therefore, derivatives of **2-Iodobenzophenone** are of interest in drug discovery and medicinal chemistry. For instance, some iodinated lactones have shown antimicrobial and cytotoxic activities.<sup>[10]</sup> While specific biological activities for **2-Iodobenzophenone** have not been extensively reported, its structural features suggest potential for further investigation in this area.

## Safety Information

**2-Iodobenzophenone** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of **2-Iodobenzophenone**. Further research and experimental validation are encouraged to fully elucidate its properties and potential applications.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

